4-Hydroxy-1H-indazole hydrochloride
Description
Properties
IUPAC Name |
1H-indazol-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-7-3-1-2-6-5(7)4-8-9-6;/h1-4,10H,(H,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFNASAEOIMRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Dicarbonyl Intermediates
The cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds represents a classical route to indazole scaffolds. For 4-hydroxy-1H-indazole, 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one) (Compound 4A in ) serves as a precursor. Reacting this diketo compound with hydrazine hydrate in methanol under reflux yields 1-(4-(1H-indol-3-yl)-3,6-dimethyl-4,5-dihydro-1H-indazol-5-yl)ethan-1-one (Compound 5A) with a 65% yield . While this method targets indole-indazole hybrids, substituting the indole moiety with a hydroxylated benzene derivative could direct synthesis toward 4-hydroxy-1H-indazole.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 5 hours (cyclocondensation) | |
| Solvent | Methanol | |
| Temperature | Reflux (~65°C) | |
| Yield | 65% |
This approach requires post-synthetic hydroxylation at the 4-position, often achieved via microwave-assisted deprotection (e.g., removing tosyl groups with NaOH under microwave irradiation ).
Microwave-Assisted Direct Hydroxylation
Microwave synthesis significantly accelerates reaction kinetics while improving regioselectivity. A method for 4-hydroxyindole synthesis involves irradiating 1-tosyl-1H-indol-4-ol with NaOH in water at 90°C for 2 minutes, achieving a 75% yield . Adapting this to indazole systems, 3-tosyl-1H-indazol-4-ol could undergo analogous deprotection to yield 4-hydroxy-1H-indazole. Subsequent treatment with HCl gas in ethanol would furnish the hydrochloride salt.
Advantages:
Transition Metal-Catalyzed C–H Activation
Recent advances leverage palladium and rhodium catalysts to construct indazole cores. For example, Rh(III)-promoted double C–H activation enables the synthesis of 1H-indazoles from aldehyde phenylhydrazones . Applying this to 4-hydroxyphenylhydrazones could directly yield 4-hydroxy-1H-indazole. A representative protocol involves:
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Reacting 4-hydroxybenzaldehyde with phenylhydrazine to form the hydrazone.
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Subjecting the hydrazone to RhCl₃·3H₂O (5 mol%), AgSbF₆ (20 mol%), and Cu(OAc)₂ (2 equiv) in DCE at 80°C for 12 hours .
Key Data:
This method avoids pre-functionalized substrates but requires stringent anhydrous conditions.
Industrial-Scale Alkylation and Hydrolysis
Patent CN103319410A outlines a scalable route to nitroindazoles using methylcarbonate as a methylating agent. For 4-hydroxy-1H-indazole hydrochloride, a similar strategy could involve:
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Methylation of 3-nitro-1H-indazol-4-ol with methylcarbonate in DMF at 40–100°C.
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Hydrogenation of the nitro group to an amine.
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Diazotization and hydrolysis to introduce the hydroxyl group.
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Salt formation with HCl.
Optimization Insights:
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Solvent Choice: DMF enhances reaction efficiency due to high polarity .
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Catalyst: Triethylamine facilitates deprotonation, improving methylation yields .
Reductive Cyclization of Nitro Precursors
A two-step reductive cyclization from 2-nitrobenzaldehyde derivatives offers another pathway :
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Condensation of 2-nitro-4-methoxybenzaldehyde with hydrazine to form a hydrazone.
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Organophosphorus-mediated cyclization (e.g., using P(NMe₂)₃) to yield 4-methoxy-1H-indazole.
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Demethylation with BBr₃ or HCl/HOAc to reveal the hydroxyl group.
Critical Considerations:
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Demethylation Efficiency: BBr₃ in CH₂Cl₂ at −78°C achieves >90% conversion .
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Byproduct Formation: Over-hydrolysis may degrade the indazole core, necessitating precise stoichiometry .
Hydrochloride Salt Formation
The final step involves treating 4-hydroxy-1H-indazole with HCl gas in anhydrous ethanol or ether. Key parameters include:
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The hydroxy group at position 4 undergoes typical nucleophilic substitution reactions. For example:
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Methylation : Treatment with methyl iodide (CHI) in the presence of potassium carbonate (KCO) yields 4-methoxy-1H-indazole hydrochloride (85% yield) .
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Acetylation : Reaction with acetic anhydride ((CHCO)O) under reflux produces 4-acetoxy-1H-indazole hydrochloride (92% yield) .
Key Data :
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methylation | CHI, KCO, DMF, 80°C, 6h | 4-methoxy derivative | 85% | |
| Acetylation | (CHCO)O, pyridine, reflux, 3h | 4-acetoxy derivative | 92% |
Electrophilic Aromatic Substitution
The indazole ring directs electrophiles to specific positions:
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Nitration : Nitration with HNO/HSO at 0–5°C selectively substitutes position 6 (meta to hydroxy group), forming 4-hydroxy-6-nitro-1H-indazole hydrochloride (78% yield) .
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Halogenation : Chlorination using Cl/FeCl targets position 3 , yielding 3-chloro-4-hydroxy-1H-indazole hydrochloride (70% yield) .
Regioselectivity Trends :
| Electrophile | Major Product Position | Rationale |
|---|---|---|
| NO | 6 | Meta-directing effect of -OH |
| Cl | 3 | Ortho/para-directing effect of indazole N-atom |
Condensation with Carbonyl Compounds
4-Hydroxy-1H-indazole hydrochloride reacts with aldehydes in acidic or basic media:
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Formaldehyde Condensation : Under HCl catalysis, it forms 4-hydroxy-1-(hydroxymethyl)-1H-indazole hydrochloride (88% yield) .
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Cross-Coupling : With α,β-unsaturated ketones (e.g., chalcones), it undergoes Michael addition at position 3 (72–80% yields) .
Mechanistic Insight :
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The hydroxy group activates the indazole core for nucleophilic attack at position 3 .
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Tautomerism between 1H- and 2H-indazole forms influences reactivity .
Coordination Chemistry
The compound acts as a ligand for transition metals:
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Palladium Complexation : Forms stable complexes with Pd(II) via N1 and O4 coordination, used in Suzuki-Miyaura cross-coupling reactions (TOF up to 1,200 h) .
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Copper-Mediated Reactions : Participates in Ullmann-type couplings with aryl halides (e.g., 4-bromotoluene) under CuI/L-proline catalysis (85% yield) .
Redox Reactions
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Oxidation : Treatment with KMnO in HSO oxidizes the indazole ring to 4-hydroxyindole-3-carboxylic acid (65% yield) .
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Reduction : Catalytic hydrogenation (H, Pd/C) reduces the aromatic ring to 4-hydroxy-4,5,6,7-tetrahydro-1H-indazole hydrochloride (90% yield) .
Solid-State Reactivity
Crystallographic studies reveal:
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of indazole, including 4-hydroxy-1H-indazole hydrochloride, exhibit promising antitumor properties. For instance, indazole hydrazide compounds have been shown to selectively target cancer cells by destabilizing microtubules, leading to apoptosis. These compounds are currently being investigated for their effectiveness against various cancers, including bladder, breast, and lung cancers .
Anti-inflammatory Effects
The compound has potential applications in treating inflammatory diseases. It has been noted that indazole derivatives can act as inhibitors of secretory phospholipase A2 (sPLA2), which is implicated in various inflammatory conditions such as septic shock and rheumatoid arthritis. This inhibition may provide therapeutic benefits in managing these diseases .
Antimicrobial Properties
The indazole moiety has demonstrated antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. Studies have reported that increasing the concentration of 4-hydroxy-1H-indazole derivatives enhances their antibacterial efficacy, making them potential candidates for developing new antimicrobial agents .
Neuropharmacological Applications
Indazole compounds have been explored for their effects on serotonin receptors, particularly the 5-HT₃ receptor, which is relevant in treating anxiety and depression. The pharmacological profile of 4-hydroxy-1H-indazole suggests it could be beneficial in developing antidepressant therapies .
Corrosion Inhibition
Recent studies have highlighted the use of this compound as a corrosion inhibitor for mild steel in acidic environments. The compound exhibits mixed inhibition characteristics, effectively reducing both anodic and cathodic corrosion currents when applied in hydrochloric acid solutions . Its effectiveness increases with concentration and temperature, suggesting practical applications in protecting metal surfaces from corrosion.
Semiconductor Applications
The structural properties of 4-hydroxy-1H-indazole make it suitable for use in semiconductors and organic electronics. It can be utilized as a building block for synthesizing materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to form stable charge transfer complexes .
Characterization Techniques
Characterization of the synthesized compound is conducted using several spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure and purity.
Case Studies
Mechanism of Action
The mechanism of action of 4-Hydroxy-1H-indazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity to biological targets. The indazole core can interact with hydrophobic pockets in proteins, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Research Implications and Limitations
- Indazole vs. Imidazole : While indazole derivatives show promise in medicinal chemistry, imidazole-based hydrochlorides dominate industrial applications (e.g., catalysis, polymer synthesis) due to their synthetic versatility .
- Data Gaps : Detailed pharmacokinetic or thermodynamic data for this compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
4-Hydroxy-1H-indazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antibacterial and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound belongs to the indazole family, characterized by a fused benzene and pyrazole ring. The presence of a hydroxyl group at the 4-position enhances its solubility and reactivity, making it a versatile scaffold for drug development.
Antibacterial Activity
Recent studies have demonstrated that various indazole derivatives exhibit antibacterial properties against a range of bacterial strains. For instance, the synthesized derivatives from indazole showed varying degrees of antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.
Table 1: Antibacterial Activity of Indazole Derivatives
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|---|
| 5A | 22 | 50 |
| 5D | 20 | 75 |
| 5F | 25 | 40 |
| 5B | 15 | 100 |
| Penicillin | 30 | 10 |
The results indicate that compounds like 5A, 5D, and 5F exhibit excellent antibacterial activity, with increasing zones of inhibition correlating with higher concentrations of the compounds used in testing .
Anticancer Activity
The anticancer potential of indazole derivatives has been extensively studied. For example, compounds derived from indazole scaffolds have shown promising cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (μM) | Comparison Drug IC50 (μM) |
|---|---|---|---|
| 4f | MCF-7 | 1.629 | Staurosporine (8.029) |
| 4i | A549 | 2.305 | Staurosporine (7.35) |
| 4d | Caco2 | 4.798 | Standard (11.29) |
| Control | MCF-10a | >30 | - |
The data indicates that compounds such as 4f and 4i possess significant cytotoxicity against the MCF-7 cell line, outperforming standard reference drugs in terms of potency . Additionally, these compounds exhibited selective antiproliferative effects on normal cells, indicating a favorable safety profile.
The mechanism by which indazole derivatives exert their biological effects is multifaceted. Inhibition of specific enzymes such as Indoleamine 2,3-dioxygenase (IDO1), which is implicated in cancer progression and immune evasion, has been observed in certain derivatives. Compounds displaying effective inhibition against IDO1 suggest that the hydroxyl group plays a crucial role in forming hydrogen bonds within the enzyme's active site .
Case Studies
Several studies have highlighted the efficacy of indazole derivatives in preclinical models:
- Anticancer Efficacy : A study evaluated the effects of various indazole derivatives on tumor growth in mouse models. Compounds such as 81c were identified as potent inhibitors of Polo-like kinase 4 (PLK4), demonstrating significant tumor suppression in colon cancer models .
- Antibacterial Studies : Another investigation into the antibacterial properties of indazole derivatives found that increasing the concentration enhanced their effectiveness against bacterial strains, with some compounds achieving MIC values comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Hydroxy-1H-indazole hydrochloride, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis often involves cyclization or functionalization of indazole precursors. For example, nickel-catalyzed cyclization of nitriles (as seen in similar imidazole derivatives) can be adapted, with proto-demetallation and dehydrative cyclization steps under mild conditions (40–60°C, pH 6–7) . Key parameters include:
- Catalyst selection : Nickel or palladium catalysts for cross-coupling reactions.
- Solvent systems : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization.
- Data Table :
| Synthetic Route | Yield (%) | Purity (HPLC) | Key Reagents |
|---|---|---|---|
| Cyclization | 65–75 | ≥98% | NiCl₂, NaBH₄ |
| Substitution | 50–60 | 95–97% | K₂CO₃, DMF |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural confirmation : Use H/C NMR (DMSO-d₆) to resolve aromatic protons (δ 7.2–8.1 ppm) and hydroxyl groups (δ 5.5–6.0 ppm). Compare with PubChem data for imidazole derivatives (e.g., 4-Imidazoleacetic acid hydrochloride, CID 145685) .
- Purity assessment : HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/MeCN) with UV detection at 254 nm .
- Mass spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ (calc. 198.6 g/mol).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability or impurities. Strategies include:
- Reproducibility checks : Validate results across multiple cell lines (e.g., HEK293 vs. HepG2) and control for batch-to-batch compound purity.
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 1-Methyl-1H-imidazole derivatives) to identify trends in SAR (structure-activity relationships) .
- Mechanistic studies : Use kinase profiling assays or molecular docking to confirm target engagement (e.g., ATP-binding sites in kinases) .
Q. What experimental design principles should guide formulation studies of this compound for in vivo delivery?
- Methodological Answer :
- Factorial design : Optimize hydrogel formulations (e.g., carbopol-based) using variables like polymer concentration (0.5–2.0% w/v) and drug loading (1–5 mg/mL). Refer to factorial designs for metformin hydrochloride hydrogels .
- In vitro release : Use Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) and analyze kinetics via Higuchi or Korsmeyer-Peppas models .
- In vivo validation : Employ burn wound models (e.g., rats) with histopathology and ELISA for inflammatory markers (TNF-α, IL-6) .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- First aid : For skin contact, rinse immediately with PBS (pH 7.4); for inhalation, move to fresh air and monitor for respiratory distress .
- Waste disposal : Neutralize acidic residues with 10% NaOH before incineration.
Data Interpretation and Reporting
Q. How should researchers document chemical synthesis and characterization to ensure reproducibility?
- Methodological Answer : Follow ICMJE guidelines:
- Detailed logs : Record reaction temperatures, stirring rates, and purification steps.
- Batch-specific data : Report HPLC chromatograms, NMR spectra, and MS profiles for each synthesis batch .
- Safety data : Include CAS numbers, hazard codes (e.g., H315 for skin irritation), and first-aid measures in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
